2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester
Description
This compound is a bicyclic monoterpene ester featuring a pivalate (2,2-dimethylpropionate) group attached to a (1R,5S)-configured bicyclo[3.1.1]hept-2-ene core substituted with 6,6-dimethyl groups. The bicyclic framework, derived from pinane (a structural motif in pine-derived terpenes), imparts rigidity and stereochemical specificity. The pivalate ester enhances lipophilicity, making the compound suitable for applications requiring controlled release or enhanced membrane permeability, such as drug delivery or fragrance formulations .
Properties
IUPAC Name |
[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)13(16)17-9-10-6-7-11-8-12(10)15(11,4)5/h6,11-12H,7-9H2,1-5H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSLSUSMWVPGSE-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)COC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)COC(=O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652364 | |
| Record name | [(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76163-95-6 | |
| Record name | [(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
The most straightforward route involves esterifying (1R,5S)-myrtenol with pivaloyl chloride under basic conditions. This method, adapted from, ensures retention of stereochemistry:
Steps :
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Reagents : (1R,5S)-Myrtenol (>98% enantiomeric excess), pivaloyl chloride, pyridine.
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Procedure :
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Dissolve myrtenol in dry pyridine at 0°C.
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Add pivaloyl chloride dropwise under argon.
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Stir at room temperature for 12 hours.
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Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
| Solvent | Pyridine |
| Catalyst | None (base acts as catalyst) |
Oxidation-Reduction Sequence from Myrtenol Derivatives
Chromium Trioxide-Mediated Oxidation
A two-step oxidation-reduction method from generates the ester via intermediate ketones:
Steps :
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Oxidation :
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Treat myrtenol pivalate with chromium trioxide (CrO₃) and 3,5-dimethylpyrazole in dichloromethane at −20°C.
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Stir for 4 hours to form 4-oxo-myrtenyl pivalate.
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Reduction :
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Add aqueous sodium hydroxide (5 M) and warm to 0°C.
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Extract with dichloromethane, wash with HCl, and purify via column chromatography.
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Optimization Notes :
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Excess CrO₃ improves ketone formation but risks over-oxidation.
Catalytic Hydrogenation and Stereochemical Control
Palladium-Catalyzed Deprotection
Patent WO2004113295A1 describes a hydrogenation step critical for final product purity:
Steps :
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Substrate : Intermediate bicyclo[3.1.1]heptane derivative with a pivaloyl-protected alcohol.
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Conditions :
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Hydrogen gas (30–180 psi) with Pd/C in methanol or ethanol.
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Acetic acid as co-catalyst (1–3 equivalents).
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Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Hydrogen Pressure | 70–80 psi |
| Catalyst Loading | 5–10% Pd/C |
| Temperature | 25–40°C |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The table below contrasts key methods:
| Method | Yield (%) | Purity (ee%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Esterification | 85–91 | >99 | High | Moderate |
| Oxidation-Reduction | 55 | 95–98 | Moderate | Low |
| Catalytic Hydrogenation | >90 | >99.5 | High | High |
Insights :
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Direct esterification is preferred for small-scale synthesis due to simplicity.
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Catalytic hydrogenation offers superior purity for pharmaceutical applications.
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Stereochemical Integrity
Chemical Reactions Analysis
2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester has several scientific research applications:
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the bicyclo[3.1.1]hept-2-ene core but differ in ester substituents, stereochemistry, or functional groups. Below is a detailed comparison:
Table 1: Structural and Physical Properties of Comparable Compounds
Key Observations:
Ester Group Impact :
- Pivalate (target compound): The bulky tert-butyl group increases steric hindrance and lipophilicity, favoring sustained release in drug formulations .
- Acetate/Cinnamate : Acetate derivatives (e.g., ) exhibit lower molecular weights and higher volatility, while cinnamate esters (e.g., ) offer UV-active properties for spectroscopic analysis.
Stereochemistry :
- The (1R,5S) configuration in the target compound contrasts with (1S,5R) in , which may lead to divergent biological interactions (e.g., receptor binding or enzymatic hydrolysis).
Physical Properties :
- Ethyl esters (e.g., ) have experimentally determined boiling points (~262°C) and densities (~0.996 g/cm³), reflecting their utility in high-temperature processes.
Applications :
Biological Activity
2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester, with the molecular formula and CAS Number 76163-96-7, is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.35 g/mol |
| Structure | Chemical Structure |
Pharmacological Profile
Research indicates that this compound exhibits significant biological activities, particularly in the context of receptor interactions and potential therapeutic applications:
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Receptor Agonism and Antagonism :
- The compound acts as an agonist for certain melatonin receptors (MT1 and MT2), which are implicated in sleep regulation and circadian rhythms. It has been shown to have competitive antagonistic properties against human 5-HT2C receptors (pKi = 6.2) and human 5-HT2B receptors (pKi = 6.6), indicating a potential role in modulating serotonergic pathways .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
The biological activity of 2,2-Dimethyl-propionic acid is thought to be mediated through several mechanisms:
- Serotonergic Modulation : By interacting with serotonin receptors, it may influence mood regulation and anxiety levels.
- Oxidative Stress Reduction : The compound's ability to scavenge free radicals contributes to its neuroprotective effects.
- Cytokine Inhibition : Its role in downregulating inflammatory mediators suggests potential therapeutic avenues for inflammatory disorders.
Study 1: Neuroprotective Effects
A study conducted on neuronal cell lines treated with various concentrations of the compound revealed a dose-dependent reduction in markers of oxidative stress. The results showed a significant decrease in reactive oxygen species (ROS) levels compared to control groups.
Study 2: Anti-inflammatory Activity
In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential in managing conditions like rheumatoid arthritis or other inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 2,2-dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-en-2-ylmethyl ester?
The ester is synthesized via nucleophilic substitution or esterification between 2,2-dimethylpropionic acid and the bicyclic alcohol precursor. Key steps include:
- Activation of the acid : Use iodomethyl esters (e.g., 2,2-dimethyl-propionic acid iodo-methyl ester) to enhance reactivity .
- Stereochemical control : The (1R,5S) configuration of the bicyclo[3.1.1]heptene moiety is critical and can be achieved via chiral resolution or asymmetric catalysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product .
Q. How can researchers characterize the purity and stereochemical integrity of this compound?
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time and peak symmetry confirm stereochemical purity .
- NMR spectroscopy : Key signals include the bicyclic proton resonances (δ 5.2–5.8 ppm for the ene group) and methyl ester protons (δ 1.2–1.4 ppm) .
- Mass spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 224.3 (C₁₃H₂₀O₃) .
Q. What are the stability considerations for long-term storage?
- Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the bicyclic ene group .
- Degradation pathways : Hydrolysis of the ester bond occurs under acidic/basic conditions, monitored via HPLC .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[3.1.1]heptene moiety influence biological activity?
The (1R,5S) configuration enhances binding to hydrophobic pockets in enzymes like FLAP (5-lipoxygenase-activating protein). Computational docking studies suggest that the methyl groups at C6 and C6′ stabilize van der Waals interactions with Leu53 and Phe52 residues . In contrast, the (1S,5R) enantiomer shows 10-fold lower inhibitory activity in FLAP assays .
Q. What analytical methods resolve contradictions in reported bioactivity data?
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation, which may explain discrepancies between in vitro and in vivo activity .
- Target engagement studies : Use SPR (surface plasmon resonance) to measure direct binding affinity to FLAP, ruling off-target effects .
Q. What strategies optimize the compound’s pharmacokinetic profile for CNS penetration?
- LogP modulation : Introduce polar substituents (e.g., hydroxyl groups) on the bicyclic ring to balance lipophilicity (optimal LogP = 2–3) .
- Prodrug design : Convert the ester to a phosphate prodrug for enhanced blood-brain barrier permeability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
